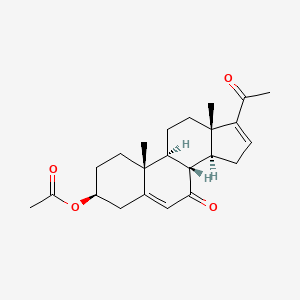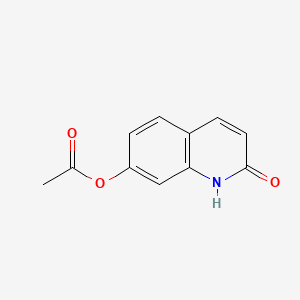
7-(Acetyloxy)-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Acetyloxy)-2(1H)-quinolinone: is an organic compound that belongs to the quinolinone family. This compound is characterized by the presence of an acetyloxy group attached to the seventh position of the quinolinone ring. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Acetyloxy)-2(1H)-quinolinone typically involves the esterification of 7-hydroxy-2(1H)-quinolinone with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a specific temperature to ensure complete conversion of the hydroxy group to the acetyloxy group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Industrial production also emphasizes the purification and isolation of the final product to meet quality standards.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Acetyloxy)-2(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxy group, yielding 7-hydroxy-2(1H)-quinolinone.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinolinone derivatives with different oxidation states.
Reduction: Conversion to 7-hydroxy-2(1H)-quinolinone.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 7-(Acetyloxy)-2(1H)-quinolinone is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. Researchers investigate its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it valuable in the production of high-value compounds.
Mecanismo De Acción
The mechanism of action of 7-(Acetyloxy)-2(1H)-quinolinone involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid and the active quinolinone moiety. This active moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparación Con Compuestos Similares
7-Hydroxy-2(1H)-quinolinone: The hydroxy derivative of the compound.
7-Methoxy-2(1H)-quinolinone: The methoxy derivative with similar structural features.
2(1H)-Quinolinone: The parent compound without any substituents.
Comparison: 7-(Acetyloxy)-2(1H)-quinolinone is unique due to the presence of the acetyloxy group, which imparts distinct chemical and biological properties. Compared to its hydroxy and methoxy derivatives, the acetyloxy group can undergo hydrolysis, providing a controlled release of the active quinolinone moiety. This feature can be advantageous in drug delivery and therapeutic applications.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2-oxo-1H-quinolin-7-yl) acetate |
InChI |
InChI=1S/C11H9NO3/c1-7(13)15-9-4-2-8-3-5-11(14)12-10(8)6-9/h2-6H,1H3,(H,12,14) |
Clave InChI |
DMBCLWKJPBAYFC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,5S)-5-[3-[2-cyclopropyl-4-(4-fluorophenyl)-1-oxidoquinolin-1-ium-3-yl]oxiran-2-yl]-3,5-dihydroxypentanoic acid](/img/structure/B13430098.png)
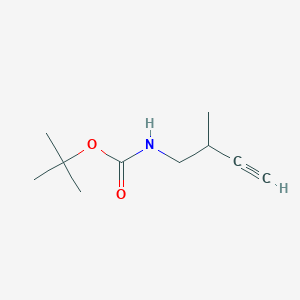
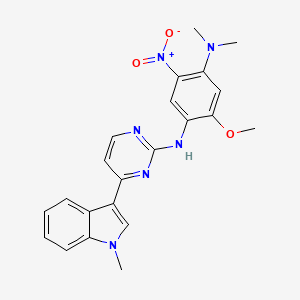
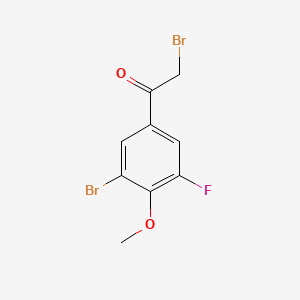
![4-[(2E)-2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13430116.png)
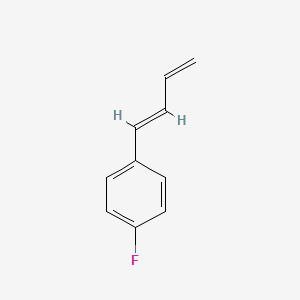
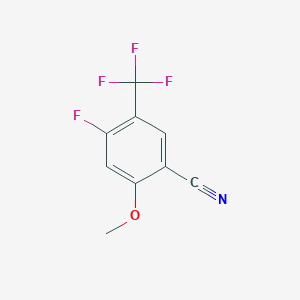
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13430137.png)
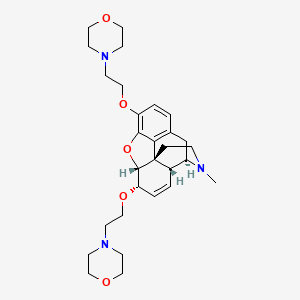
![(3R,4S)-3-acetamido-4-[bis(prop-2-enyl)amino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13430143.png)
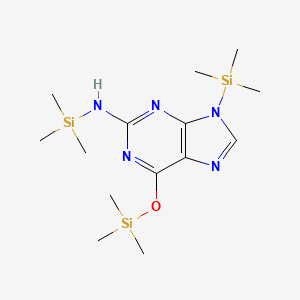
![4-Fluoro-7-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B13430169.png)
![sodium;(2Z)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B13430170.png)
